molecular formula C14H20N2O B4674321 N-(2-ethylphenyl)-2-(1-pyrrolidinyl)acetamide

N-(2-ethylphenyl)-2-(1-pyrrolidinyl)acetamide

Cat. No. B4674321
M. Wt: 232.32 g/mol
InChI Key: HRDUQAQZNJEEJZ-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(1-pyrrolidinyl)acetamide, also known as NEP, is a synthetic compound that belongs to the class of psychoactive substances. It is a research chemical that has gained popularity among scientists due to its potential therapeutic effects. NEP is classified as a stimulant and is structurally similar to other psychoactive compounds such as cathinones and amphetamines.

Mechanism of Action

The exact mechanism of action of N-(2-ethylphenyl)-2-(1-pyrrolidinyl)acetamide is not fully understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in the regulation of mood, attention, and arousal.
Biochemical and Physiological Effects
N-(2-ethylphenyl)-2-(1-pyrrolidinyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. Furthermore, N-(2-ethylphenyl)-2-(1-pyrrolidinyl)acetamide has been shown to increase the levels of glucose and lactate in the blood, which may be indicative of increased metabolic activity.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-ethylphenyl)-2-(1-pyrrolidinyl)acetamide is its relatively simple synthesis method, which makes it easy to obtain in a laboratory setting. Furthermore, N-(2-ethylphenyl)-2-(1-pyrrolidinyl)acetamide has a relatively low toxicity profile and has been shown to be well-tolerated in animal studies. However, one limitation of N-(2-ethylphenyl)-2-(1-pyrrolidinyl)acetamide is its potential for abuse. As a psychoactive compound, N-(2-ethylphenyl)-2-(1-pyrrolidinyl)acetamide may be subject to misuse and may have addictive properties.

Future Directions

There are numerous future directions for research on N-(2-ethylphenyl)-2-(1-pyrrolidinyl)acetamide. One area of interest is its potential as a treatment for ADHD and other attention disorders. Furthermore, N-(2-ethylphenyl)-2-(1-pyrrolidinyl)acetamide may have potential as an antidepressant and may be useful in the treatment of depression. Additionally, further research is needed to fully understand the mechanism of action of N-(2-ethylphenyl)-2-(1-pyrrolidinyl)acetamide and its potential therapeutic effects.

Scientific Research Applications

N-(2-ethylphenyl)-2-(1-pyrrolidinyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic effects. It has been shown to have stimulant properties and may be useful in the treatment of disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Furthermore, N-(2-ethylphenyl)-2-(1-pyrrolidinyl)acetamide has been shown to have potential antidepressant effects and may be useful in the treatment of depression.

properties

IUPAC Name

N-(2-ethylphenyl)-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-12-7-3-4-8-13(12)15-14(17)11-16-9-5-6-10-16/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDUQAQZNJEEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Ethylphenyl)-2-(pyrrolidin-1-YL)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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